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Compound of Interest

Compound Name: Lsd1-IN-27

Cat. No.: B12378918 Get Quote

Disclaimer: The specific compound "Lsd1-IN-27" was not identified in publicly available

scientific literature. This guide therefore utilizes the well-characterized, potent, and selective

Lysine-Specific Demethylase 1 (LSD1) inhibitor, Pulrodemstat (CC-90011), as a primary

example to delineate the core chemical and pharmacological properties expected in a technical

whitepaper. Data for another clinically advanced inhibitor, Iadademstat (ORY-1001), is included

for comparative purposes.

This document is intended for researchers, scientists, and drug development professionals

interested in the preclinical characterization of LSD1 inhibitors.

Core Chemical and Pharmacological Properties
LSD1 inhibitors are broadly classified into two main categories based on their mechanism of

action: irreversible (covalent) and reversible (non-covalent) inhibitors. Iadademstat is an

example of an irreversible inhibitor that forms a covalent bond with the FAD cofactor of LSD1.

[1][2] In contrast, Pulrodemstat is a potent, reversible inhibitor.[3][4]

Physicochemical Properties
The fundamental chemical properties of Pulrodemstat and Iadademstat are summarized below.

This information is critical for formulation, solubility, and initial assessment of drug-like

properties.
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Property Pulrodemstat (CC-90011) Iadademstat (ORY-1001)

Molecular Formula C₂₄H₂₃F₂N₅O₂[5] C₁₅H₂₂N₂[6]

Molecular Weight 451.5 g/mol [5]
230.35 g/mol (base); 303.3

g/mol (di-HCl salt)[6]

IUPAC Name

4-[2-(4-aminopiperidin-1-yl)-5-

(3-fluoro-4-methoxyphenyl)-1-

methyl-6-oxopyrimidin-4-yl]-2-

fluorobenzonitrile[5]

rel-N¹-[(1R,2S)-2-

phenylcyclopropyl]-1,4-

cyclohexanediamine[6]

CAS Number 1821307-10-1[5] 1431326-61-2[6]

Type of Inhibition Reversible[3][4] Irreversible (Covalent)[1][7]

In Vitro Potency and Selectivity
The efficacy of an inhibitor is determined by its potency against the target enzyme (LSD1) and

its selectivity over other related enzymes, such as Monoamine Oxidase A/B (MAO-A/B) and the

homolog LSD2. High selectivity is crucial for minimizing off-target effects.

Parameter Pulrodemstat (CC-90011) Iadademstat (ORY-1001)

LSD1 IC₅₀ 0.25 nM[3] 18 nM[8]

Selectivity
>10 µM vs. LSD2, MAO-A,

MAO-B[4]

Highly selective over other

FAD-containing monoamine

oxidases[8]

Cellular Antiproliferative EC₅₀
2 nM (Kasumi-1 AML cells)[3]

[4]

Not explicitly stated, but

inhibits proliferation of

MV(4;11) cells[9]

Cellular Differentiation EC₅₀
7 nM (CD11b induction in

THP-1 cells)[3][4]

< 1 nM (THP-1 differentiation

assay)[8]

Mechanism of Action: Reversible Inhibition of LSD1
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Pulrodemstat acts as a non-covalent inhibitor of LSD1.[3][4] LSD1, a FAD-dependent enzyme,

removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2),

leading to transcriptional repression.[4] By binding to the active site, Pulrodemstat prevents

substrate access and subsequent demethylation. This leads to the accumulation of H3K4me1/2

at target gene promoters, altering gene expression and inducing cellular differentiation in

cancer cells. The co-crystal structure of Pulrodemstat bound to the LSD1/CoREST complex

(PDB ID: 6W4K) reveals that the inhibitor's aminopiperidine moiety forms a key salt-bridge with

Asp555, while the benzonitrile projects into a hydrophobic pocket.[4]
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Mechanism of reversible LSD1 inhibition by Pulrodemstat.
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Experimental Protocols
Reproducible and robust assays are essential for characterizing LSD1 inhibitors. Below are

representative methodologies for key in vitro experiments.

LSD1 Enzymatic Inhibition Assay (Time-Resolved FRET)
This assay quantitatively determines the IC₅₀ value of an inhibitor against the purified LSD1

enzyme. It measures the demethylation of a biotinylated histone H3 peptide substrate.

Methodology:

Reagents: Recombinant human LSD1/CoREST complex, biotinylated H3K4me2 peptide

substrate, S-adenosyl-L-methionine (SAM, as a cofactor), anti-H3K4me1 antibody

conjugated to a fluorescent donor (e.g., Europium), and streptavidin-conjugated acceptor

(e.g., APC).

Procedure:

The inhibitor (e.g., Pulrodemstat) is serially diluted in assay buffer.

LSD1/CoREST enzyme is pre-incubated with the inhibitor for a defined period.

The enzymatic reaction is initiated by adding the H3K4me2 peptide substrate.

The reaction is allowed to proceed at 37°C and then stopped.

Detection reagents (antibody and streptavidin-APC) are added to measure the amount of

demethylated product.

Detection: The TR-FRET signal is read on a compatible plate reader. A low signal indicates

inhibition of demethylation.

Analysis: The IC₅₀ value is calculated by fitting the dose-response curve using non-linear

regression.
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Workflow for an LSD1 TR-FRET enzymatic assay.
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Cellular Differentiation Assay (Flow Cytometry)
This assay measures the ability of an inhibitor to induce differentiation in a relevant cancer cell

line, such as the acute myeloid leukemia (AML) cell line THP-1. Upregulation of cell surface

markers like CD11b is a hallmark of monocytic differentiation.

Methodology:

Cell Culture: THP-1 cells are cultured in appropriate media and seeded in multi-well plates.

Treatment: Cells are treated with a dose range of the LSD1 inhibitor (e.g., Pulrodemstat) for

a specified time (e.g., 4 days).

Staining: After treatment, cells are harvested, washed, and stained with a fluorescently-

conjugated anti-CD11b antibody.

Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer.

Analysis: The percentage of CD11b-positive cells is quantified for each inhibitor

concentration. The EC₅₀, the concentration at which 50% of the maximal effect is observed,

is determined from the dose-response curve.

Summary
Pulrodemstat (CC-90011) is a highly potent and selective reversible inhibitor of LSD1. It

demonstrates low nanomolar enzymatic and cellular activity, effectively inducing differentiation

in AML and SCLC cell lines.[3][4] Its distinct reversible mechanism and favorable preclinical

profile have led to its investigation in clinical trials.[10] The characterization of such inhibitors

requires a systematic approach, combining robust enzymatic and cell-based assays to

establish potency, selectivity, and mechanism of action, thereby providing a solid foundation for

further drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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